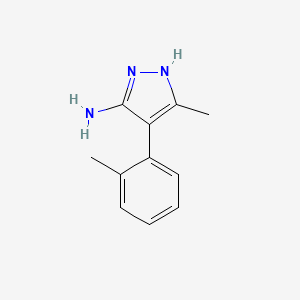

3-methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine

Description

3-Methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a methyl group at position 3 and a 2-methylphenyl substituent at position 4 of the pyrazole ring. The compound’s structure allows for diverse interactions, including π-π stacking (via the aromatic rings) and hydrogen bonding (via the amine group), which influence its physicochemical properties and applications .

Properties

IUPAC Name |

5-methyl-4-(2-methylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-5-3-4-6-9(7)10-8(2)13-14-11(10)12/h3-6H,1-2H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVYJCCODYKXQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(NN=C2N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. One common method is the condensation of 2-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at temperatures ranging from 0°C to 78°C, yielding the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic ring and the pyrazole nitrogen.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazole Ring

Positional Isomers

- 3-Methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine: This isomer differs in the position of the methyl group on the phenyl ring (meta instead of ortho).

- 3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride : The para-methylphenyl substituent increases the compound’s hydrophobicity, which may improve membrane permeability in biological systems. The hydrochloride salt form enhances aqueous solubility for pharmaceutical applications .

Heterocyclic Replacements

- 3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine (CAS 1171587-56-6) : Replacing the 2-methylphenyl group with a thiazole ring introduces sulfur, altering electronic properties (e.g., electron-withdrawing effects) and hydrogen-bonding capacity. This modification is common in kinase inhibitors due to thiazole’s affinity for ATP-binding pockets .

- 4-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (WVI) : Substitution with a thiophene ring enhances π-conjugation and may improve optoelectronic properties for materials science applications. The sulfur atom also increases polarizability .

Electron-Withdrawing Substituents

- 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (sc-297459) : Fluorine and trifluoromethyl groups increase electronegativity, improving metabolic stability and binding affinity in drug candidates. This compound is priced at $146–203 per gram, reflecting its complexity and demand .

- 3-(4-Chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine (CAS 618098-35-4): The chloro group enhances lipophilicity and may influence toxicity profiles.

Table 1: Key Properties of Selected Analogues

Structural and Crystallographic Insights

- Hydrogen-Bonding Networks : The amine group in this compound participates in N–H···N hydrogen bonds, forming dimeric structures in the crystalline state. Analogues with electron-withdrawing groups (e.g., –CF3) exhibit weaker hydrogen bonds due to reduced electron density at the amine .

- Crystal Packing : Ortho-substituted derivatives (e.g., 2-methylphenyl) show tighter packing than para-substituted isomers, leading to higher melting points . Tools like SHELX and WinGX are critical for analyzing these differences.

Biological Activity

3-Methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine is a member of the pyrazole family, which has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various molecular targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thus blocking substrate access and altering metabolic pathways. This interaction can lead to significant changes in cellular processes, including signaling pathways and gene expression.

Biological Activities

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole scaffold, including this compound, exhibit anticancer properties. They have shown effectiveness against various cancer cell lines, such as lung, brain, colorectal, and prostate cancers . The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Neurotransmitter Modulation

This compound has also been linked to the modulation of neurotransmitters, particularly acetylcholine. It influences cholinergic synapses, which are crucial for neural communication. Such modulation can have implications for neurodegenerative diseases and cognitive disorders.

Synthesis and Derivatives

The synthesis of this compound involves various methods that allow for the production of derivatives with enhanced biological activities. For instance, derivatives synthesized from this compound have been evaluated for their cytotoxicity against cancer cell lines using assays like the Brine-Shrimp Lethality Assay .

Table 1: Biological Activity of Selected Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 15.0 | |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Neurotransmitter Modulation | 12.0 | |

| 4-Methylphenyl derivative | Cytotoxicity | 10.5 |

Case Studies

- Antitumor Activity : A study conducted on various pyrazole derivatives demonstrated that those similar to this compound showed significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The study highlighted that these compounds could inhibit tumor growth effectively in vitro and in vivo settings .

- Neuroprotective Effects : Research has indicated that pyrazole derivatives can protect against oxidative stress in neuronal cells. The ability of these compounds to modulate neurotransmitter levels suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. How can reaction conditions be optimized for synthesizing 3-methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine with high yield and purity?

Methodological Answer:

- Key Parameters : Temperature (e.g., 120°C for cyclization), solvent choice (polar aprotic solvents like DMF), and catalysts (POCl₃ for cyclization) are critical .

- Synthetic Routes :

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify substituent patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, NH₂ protons at δ 4.5–5.0 ppm) .

- IR Spectroscopy : Detect NH stretching (3200–3400 cm⁻¹) and C=N/C=C vibrations (1500–1600 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 227 for C₁₂H₁₃N₃) and fragmentation patterns .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) assessed for this compound?

Methodological Answer:

- In Vitro Assays :

- Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., methoxy vs. halogen groups) to identify key pharmacophores .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) .

- Refinement Software : SHELXL for structure solution (R-factor < 0.05) and ORTEP-3 for graphical representation .

- Key Metrics : Analyze bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding networks) .

Q. What computational strategies are used to predict biological target interactions?

Methodological Answer:

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding modes with enzymes (e.g., carbonic anhydrase II) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

- QSAR Modeling : Use substituent descriptors (e.g., Hammett σ) to correlate electronic effects with activity .

Q. How can contradictory bioactivity data across studies be systematically analyzed?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

- Experimental Replication : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .

- Substituent Effects : Compare logP values and solubility profiles to explain discrepancies in antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.